Ssm3 tfa
CAS No.:
Cat. No.: VC14512245
Molecular Formula: C30H36F12N12O10
Molecular Weight: 952.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H36F12N12O10 |
|---|---|
| Molecular Weight | 952.7 g/mol |
| IUPAC Name | 2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
| Standard InChI Key | JYRRXGHBFAELIV-YAOLEPIASA-N |
| Isomeric SMILES | C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Profile and Structural Characteristics
SSM3 TetraTFA’s chemical structure is optimized for both solubility and enzymatic inhibition. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 952.66 g/mol |
| Target Enzyme | Furin |
| EC (Furin) | 54 nM |
| K (Furin) | 12 nM |
| Selectivity Ratio (vs. PC7) | 11- to 76-fold |
The compound’s tetrafluoroacetate moiety enhances aqueous solubility, facilitating its use in cell-based assays . Structural studies suggest that its inhibitory activity arises from competitive binding to furin’s catalytic site, preventing substrate access .
Mechanism of Action and Enzymatic Inhibition
SSM3 TetraTFA operates through a dual mechanism: (1) direct competition with endogenous substrates at furin’s active site and (2) stabilization of the enzyme-inhibitor complex via non-covalent interactions . Kinetic assays demonstrate a time-dependent inhibition pattern, consistent with slow-binding kinetics. The compound’s K of 12 nM underscores its high affinity, which is 25-fold greater than its activity against lethal factor (LF) and negligible against trypsin or MT1-MMP .
Table 1: Selectivity Profile of SSM3 TetraTFA Across Proteases
| Protease | K (μM) | Selectivity vs. Furin |
|---|---|---|
| Furin | 0.012 | - |
| PC6B | 0.004 | 3-fold more potent |
| PACE4 | 0.041 | 3.4-fold less potent |
| PC7 | 0.595 | 49.6-fold less potent |
| LF | 1.241 | 103.4-fold less potent |
This selectivity enables precise interrogation of furin-dependent processes without off-target effects .
In Vitro Biological Activity and Selectivity
In cell-free systems, SSM3 TetraTFA inhibits furin-mediated cleavage of the synthetic substrate Pyr-RTKR-AMC with an EC of 54 nM . Dose-response experiments using anthrax PA83 revealed near-complete inhibition of PA63 formation at 25 μM, confirming its efficacy in blocking toxin maturation . Notably, the compound’s activity against PC6B (K = 4 nM) suggests potential cross-reactivity with other proprotein convertases, warranting caution in experimental design .
Synthesis and Pharmaceutical Development
Synthetic routes to SSM3 TetraTFA involve multi-step organic reactions, though detailed methodologies remain proprietary. Industrial-scale production prioritizes purity (>98%) and yield optimization, achieved via chromatographic purification . Stability studies recommend storage at -20°C under desiccated conditions to preserve activity .
Future Directions in Research and Clinical Prospects
Current gaps include in vivo pharmacokinetic data and toxicity profiles. Future studies should explore SSM3 TetraTFA’s efficacy in animal models of anthrax and viral infection, alongside structural modifications to enhance selectivity. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications.
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